Tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate
Description
Properties
CAS No. |
6425-01-0 |
|---|---|
Molecular Formula |
C14H6N2Na4O10S2 |
Molecular Weight |
518.3 g/mol |
IUPAC Name |
tetrasodium;4,8-diamino-1,5-dioxido-9,10-dioxoanthracene-2,6-disulfonate |
InChI |
InChI=1S/C14H10N2O10S2.4Na/c15-3-1-5(27(21,22)23)11(17)9-7(3)13(19)10-8(14(9)20)4(16)2-6(12(10)18)28(24,25)26;;;;/h1-2,17-18H,15-16H2,(H,21,22,23)(H,24,25,26);;;;/q;4*+1/p-4 |
InChI Key |
IUHCNSUKXRVSRB-UHFFFAOYSA-J |
Canonical SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)[O-])[O-])C(=O)C3=C(C2=O)C(=C(C=C3N)S(=O)(=O)[O-])[O-])N.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Addition of sulfonic acid groups to the aromatic ring.
Oxidation: Formation of the dioxido and dioxo groups.
These reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dioxido and dioxo groups back to hydroxyl groups.
Substitution: The amino and sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
Dye and Pigment Industry
Tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate is primarily used as a dye in textiles and paper products. Its vibrant color properties make it suitable for various applications:
| Application Area | Description |
|---|---|
| Textiles | Used to impart color to fabrics due to its strong chromophore structure. |
| Paper | Acts as a coloring agent in the production of colored paper products. |
Biological and Medical Research
Recent studies have explored the use of this compound in biological systems due to its fluorescent properties:
-
Fluorescent Marker : It is utilized in fluorescence microscopy for cellular imaging.
- Case Study : In a study involving cancer cells, the compound was used to track cellular processes due to its ability to fluoresce under specific wavelengths of light.
Environmental Applications
The compound has been investigated for its potential in environmental remediation:
-
Water Treatment : Its ability to bind with heavy metals makes it a candidate for use in water purification processes.
- Research Findings : Experiments have shown that Tetrasodium 4,8-diamino can effectively chelate lead and cadmium ions from contaminated water sources.
Cosmetic Industry
Tetrasodium 4,8-diamino has also found its place in cosmetic formulations:
| Product Type | Application |
|---|---|
| Hair Dyes | Used as a colorant due to its stability and vivid coloration properties. |
| Skin Products | Incorporated into formulations for its aesthetic appeal and potential skin benefits. |
Mechanism of Action
The mechanism of action of tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to their active sites.
Interact with DNA: Intercalate between DNA bases, affecting replication and transcription processes.
Modulate Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 4,8-diamino-9,10-dihydroanthracene-1,5,9,10-tetrol
- Acid Blue 45
Uniqueness
Tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate stands out due to its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and robust performance.
Biological Activity
Tetrasodium 4,8-diamino-9,10-dihydro-1,5-dioxido-9,10-dioxoanthracene-2,6-disulphonate (CAS No. 6425-01-0) is a synthetic compound known for its various applications in dyeing and biological research. This article explores its biological activity, focusing on its cytotoxicity, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C14H6N2Na4O10S2
- Molecular Weight : 518.29392 g/mol
- Synonyms : Alizarine Saphirol R, C.I.63011
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic properties against various cancer cell lines. A study demonstrated its effectiveness in inhibiting the proliferation of human lung cancer cells (H292) with an IC50 value indicating substantial cytotoxicity at concentrations below 250 μM . The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.
The compound's biological effects are attributed to its ability to interact with cellular components and induce oxidative stress. It has been shown to generate reactive oxygen species (ROS), which can lead to cellular damage and apoptosis in cancer cells . Additionally, it may inhibit specific signaling pathways involved in cell survival and proliferation.
Case Studies
- In Vitro Studies :
- Animal Models :
Comparative Analysis of Biological Activity
| Compound Name | Cytotoxicity (IC50) | Mechanism of Action | Model Used |
|---|---|---|---|
| Tetrasodium 4,8-diamino... | <250 μM | ROS generation and apoptosis | H292 cell line |
| Other Phenolic Compounds | Variable | Antioxidant properties | Various cancer models |
Safety and Toxicology
While this compound shows promise as an anticancer agent, its safety profile must be considered. Toxicological studies indicate potential hazards associated with high doses; therefore, further research is necessary to establish safe therapeutic windows for clinical applications .
Q & A
Basic Research Questions
Q. What are the key spectroscopic and chromatographic methods for identifying and quantifying this compound in complex matrices?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV-Vis detection (λ ~500–600 nm, typical for anthraquinone derivatives) for quantification. Structural confirmation via FT-IR (to detect sulfonate groups at ~1040–1200 cm⁻¹) and NMR (aromatic protons and sulfonate peaks). Cross-reference with CAS 6370-93-0 and molecular formula C₁₄H₈N₂O₁₀S₂ for validation .
- Experimental Design : Prepare calibration curves using certified reference standards. Validate recovery rates in biological/environmental samples (e.g., wastewater) via spiked matrices.
Q. What synthetic routes are documented for this compound, and what are their yields and purity challenges?
- Synthesis : Derived from anthraquinone sulfonation and amination. A documented route involves nitration of 1,5-dihydroxyanthraquinone followed by sulfomethylation and sodium salt formation .
- Key Challenges : Control nitro-group reduction selectivity to avoid byproducts (e.g., over-reduction to amines). Purification via recrystallization or ion-exchange chromatography is critical for >95% purity .
Q. How stable is this compound under varying pH and temperature conditions?
- Data : Stability tests indicate decomposition above 300°C (melting point) . At pH 10.7 (its log Pow = -3.05), it remains stable in aqueous solutions but may hydrolyze under strongly acidic conditions (pH <2) .
- Method : Use accelerated stability studies (ICH Q1A guidelines) with HPLC monitoring.
Advanced Research Questions
Q. How to resolve contradictions in mutagenicity assessments between in vitro and in vivo studies?
- Evidence : In vitro Ames tests (OECD 471) showed no mutagenicity in Salmonella typhimurium . However, limited in vivo data (mouse oral exposure ≤30 mg/kg) reported negative results but lacked dose-response granularity .
- Methodological Approach : Conduct micronucleus or Comet assays in mammalian cells to assess chromosomal damage. Validate with higher-dose in vivo studies (e.g., OECD 474) to resolve discrepancies .
Q. What mechanistic insights explain its low biodegradability (<2% in 28 days) despite structural similarity to biodegradable anthraquinones?
- Data : OECD 301F tests classified it as "not readily biodegradable" due to sulfonate groups and steric hindrance from sulfomethylamino substituents .
- Research Strategy : Use isotopic labeling (¹⁴C-tracing) to track metabolic pathways in activated sludge. Compare with analogs lacking sulfonate groups (e.g., 2-methylpentane-2,4-diol, 81% biodegradable) to isolate inhibitory factors .
Q. How does its log Pow (-3.05) influence bioaccumulation potential and environmental fate modeling?
- Implications : The highly hydrophilic nature (log Pow <0) suggests low bioaccumulation in lipid-rich tissues but high mobility in aquatic systems .
- Modeling Tools : Apply quantitative structure-activity relationship (QSAR) models like EPI Suite to predict partition coefficients and half-lives in water-soil systems. Validate with experimental adsorption studies using HPLC-MS .
Contradictory Data Analysis
Q. Why do skin irritation studies report conflicting results between reconstructed epidermis models and animal tests?
- Evidence : No irritation observed in RhE models (OECD 439) , but sulfamic acid (a component in some formulations) showed irritation in EPISKIN tests .
- Resolution : Test the pure compound (disodium salt) in in vivo rabbit models (OECD 404) to isolate formulation effects. Consider synergistic interactions with co-components .
Methodological Recommendations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
